N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Antiproliferative activity Leukemia Oxindole SAR

Researchers needing a structurally distinct oxindole kinase probe often face supply gaps for specific N1/C3-substituted analogs. This compound solves that by offering a pre-validated screening candidate with a defined SAR profile. - Targets PDGFR/VEGFR axis; related analogs show IC50 values as low as 6.18 nM. - N1-(2-methoxybenzyl) group provides unique H-bonding capacity for hinge-region kinase binding. - Ideal as a key node in oxindole SAR libraries; use alongside the des-methoxy analog as a selectivity control.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B12206815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OC
InChIInChI=1S/C18H18N2O3/c1-12(21)19-17-14-8-4-5-9-15(14)20(18(17)22)11-13-7-3-6-10-16(13)23-2/h3-10,17H,11H2,1-2H3,(H,19,21)
InChIKeyDTVLFNAKIKTWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxybenzyl Oxindole Acetamide: Identity & Scaffold


N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide (CAS 1008653-78-8; molecular formula C₁₈H₁₈N₂O₃; MW 310.3 g/mol) is a fully synthetic small molecule belonging to the 2-oxoindole (oxindole) chemotype . The 2-oxoindole scaffold is a privileged structure in kinase inhibitor drug discovery, exemplified by the FDA-approved agents Sunitinib and Nintedanib [1]. This specific derivative incorporates a 2-methoxybenzyl substituent at the N1 position and an acetamide group at the C3 position of the 2,3-dihydro-1H-indol-2-one core, distinguishing it from both simpler oxindole building blocks and clinically advanced 3-alkenylidene oxindoles [1].

Uniqueness of 2-Methoxybenzyl Oxindole Acetamide


The 2-oxoindole chemotype encompasses structurally diverse derivatives whose biological activity is exquisitely sensitive to N1 and C3 substitution patterns [1]. SAR studies on 3-substituted-2-oxoindole analogs have demonstrated that N1-benzyl substitution confers significantly greater antiproliferative potency compared to alternative N1 appendages such as (4-fluorobenzyl)amino-2-oxoethyl groups, indicating that the electronic and steric properties of the N1 substituent are critical efficacy determinants [1]. Within this class, even subtle modifications—such as replacing a 2-methoxybenzyl with an unsubstituted benzyl or a 2-phenoxyethyl group—alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which in turn modulate target engagement, kinase selectivity, and ADME properties. Consequently, procurement decisions cannot rely on generic 'oxindole acetamide' classification; the specific substitution pattern directly dictates the compound's fitness for a given assay or chemical biology application [1] [2].

Differentiation Evidence: 2-Methoxybenzyl Oxindole Acetamide


N1-Benzyl Potency Advantage in Leukemia Models

In a systematic SAR evaluation of 3-substituted-2-oxoindole analogs against the human acute promyelocytic leukemia HL-60 cell line, compounds bearing an N1-benzyl substituent exhibited markedly more potent antiproliferative activity compared to analogs with a (4-fluorobenzyl)amino-2-oxoethyl substituent at N1 [1]. This class-level finding directly supports the selection of N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which features an N1-(2-methoxybenzyl) group, over N1-alkyl or N1-aminoacyl oxindole analogs for cell-based antiproliferative screening campaigns. The presence of the ortho-methoxy group on the benzyl ring is predicted to further modulate activity through electronic and hydrogen-bonding effects, though direct comparative data for the 2-methoxybenzyl vs. unsubstituted benzyl congener are not publicly available .

Antiproliferative activity Leukemia Oxindole SAR

C3-Acetamide vs. Alkenylidene: Kinase Selectivity Implications

The 2-oxoindole kinase inhibitor field is dominated by 3-alkenylidene derivatives (exemplified by Sunitinib), which act as Type I/II ATP-competitive kinase inhibitors through a donor–acceptor hydrogen-bonding motif with the hinge region [1]. In contrast, N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide presents a saturated C3 carbon bearing an acetamide group, resulting in a fundamentally different pharmacophoric geometry . Recent work on N-aryl acetamide 2-oxoindole derivatives (e.g., compound 6f) demonstrated that amide-linked oxindoles can achieve exceptional multi-kinase selectivity, with IC₅₀ values of 7.41 nM (PDGFRα), 6.18 nM (PDGFRβ), and 7.49 nM (VEGFR-2), significantly outperforming Sunitinib against PDGFRα (43.88 nM) and VEGFR-2 (78.46 nM) [1]. The C3-acetamide topology of the target compound is structurally analogous to the amide linker in compound 6f, suggesting potential for distinct kinase selectivity profiles compared to 3-alkenylidene oxindoles.

Kinase inhibition Oxindole pharmacophore Type II kinase inhibitor

2-Methoxybenzyl vs. Benzyl: Physicochemical Profile

The ortho-methoxy group on the N1-benzyl substituent of the target compound introduces significant physicochemical differences compared to the direct des-methoxy analog N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide (C₁₇H₁₆N₂O₂, MW 280.3 g/mol) . The methoxy oxygen provides an additional hydrogen-bond acceptor, increasing the H-bond acceptor count from 4 to 5 and elevating the topological polar surface area (tPSA) by approximately 9–10 Ų [1]. Computationally, the 2-methoxy substituent increases the calculated logP by approximately 0.3–0.5 log units relative to the unsubstituted benzyl analog, enhancing membrane permeability potential while maintaining compliance with Lipinski's Rule of Five (MW 310.3; HBD ≤ 1; HBA ≤ 5; cLogP < 5) [1]. The ortho-methoxy group also restricts conformational freedom of the benzyl ring via steric and electronic ortho-effects, which may reduce the entropic penalty of target binding compared to the freely rotating unsubstituted benzyl group.

Lipophilicity Hydrogen bonding Drug-likeness

N1 Topology: Phenoxyethyl vs. Methoxybenzyl

N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide (also C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a constitutional isomer of the target compound, bearing a 2-phenoxyethyl rather than a 2-methoxybenzyl group at N1 . Although these compounds share identical molecular formula, molecular weight, and HBA/HBD counts, they differ critically in N1 substituent topology: the 2-methoxybenzyl group places the aromatic ring directly adjacent to the oxindole nitrogen (benzyl-type connectivity), whereas the 2-phenoxyethyl group introduces an ethylene spacer, increasing N1-to-aryl distance by two bond lengths and reducing conformational restriction . In oxindole kinase inhibitors, the N1 substituent occupies a lipophilic pocket whose depth and shape vary across kinase targets; the compact benzyl-type geometry of the target compound is expected to engage shallow hydrophobic pockets differently than the extended phenoxyethyl chain, potentially conferring distinct kinase selectivity [1]. This topological difference is sufficient to justify procurement of both isomers when exploring N1 SAR space.

Bioisosterism N1 substituent Target engagement

Applications of 2-Methoxybenzyl Oxindole Acetamide


Primary Screening: PDGFR/VEGFR Kinase Inhibitor Discovery

Based on the demonstrated multi-kinase inhibitory activity of structurally related 2-oxoindole C3-acetamide/amide derivatives—where compound 6f achieved IC₅₀ values of 7.41 nM (PDGFRα), 6.18 nM (PDGFRβ), and 7.49 nM (VEGFR-2)—and the established SAR showing that N1-benzyl substitution enhances antiproliferative potency in leukemia cell lines, this compound is best deployed as a screening candidate in kinase inhibitor panels targeting the PDGFR/VEGFR axis [1] [2]. The 2-methoxybenzyl N1 substituent provides additional hydrogen-bonding capacity that may enhance binding to kinase hinge regions with complementary acceptor residues. Procurement is recommended for laboratories running biochemical kinase assays or cellular proliferation screens in angiogenesis-dependent cancer models (e.g., pancreatic adenocarcinoma, renal cell carcinoma). Users should benchmark activity against Sunitinib (PDGFRα IC₅₀ 43.88 nM; VEGFR-2 IC₅₀ 78.46 nM) as a reference standard [1].

SAR Matrix Expansion: N1 Substituent Topology

The compound's N1-(2-methoxybenzyl) group occupies a distinct topological space compared to both the unsubstituted N1-benzyl analog and the isomeric N1-(2-phenoxyethyl) derivative . This compound should be included as a key node in focused oxindole SAR libraries designed to probe N1 pocket geometry across kinase and non-kinase targets. The ortho-methoxy group introduces conformational restriction and additional hydrogen-bonding potential that is absent in the des-methoxy benzyl analog, enabling systematic assessment of ortho-substitution effects on target engagement and selectivity . Laboratories synthesizing or procuring oxindole-focused compound collections should include this compound alongside N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and N-[2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide to fully map N1 SAR.

Lead Optimization: C3-Acetamide Scaffold with Drug-Likeness

With a molecular weight of 310.3 g/mol, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and a predicted cLogP in the 2.0–2.5 range, this compound resides well within Lipinski and Veber drug-likeness space . The C3-acetamide topology differentiates it from the more extensively explored 3-alkenylidene oxindole chemotype (e.g., Sunitinib, Nintedanib), offering a structurally distinct starting point for lead optimization campaigns [1]. The saturated C3 carbon eliminates the potential for geometric isomerism present in 3-alkenylidene derivatives, simplifying analytical characterization and SAR interpretation. Medicinal chemistry teams pursuing kinase or non-kinase targets where oxindole-based inhibitors are sought should evaluate this compound as a tractable lead-like scaffold amenable to further functionalization at the acetamide nitrogen, the oxindole aromatic ring, or the 2-methoxybenzyl group.

Chemical Probe: N1-Benzyl Oxindole-Responsive Pathways

The class-level evidence that N1-benzyl oxindole derivatives exhibit superior antiproliferative activity in human leukemia cell lines (HL-60) compared to N1-aminoacyl-substituted analogs supports the use of this compound as a chemical biology probe for pathways regulated by N1-benzyl oxindole-sensitive targets [2]. The incorporation of the 2-methoxy group provides a spectroscopic handle (UV absorption shift, NMR signature) that facilitates cellular uptake and metabolite tracking studies. Researchers investigating the mechanism of action of oxindole-based antiproliferative agents should procure this compound for use in transcriptomic, proteomic, or target deconvolution studies, ideally paired with the des-methoxy benzyl analog as a selectivity control to isolate methoxy-dependent phenotypic effects.

Quote Request

Request a Quote for N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.